Phenyl phenylphosphonazidate
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Overview
Description
Phenyl phenylphosphonazidate is an organophosphorus compound characterized by the presence of a phenyl group attached to a phosphonazidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyl phenylphosphonazidate can be synthesized through several methods. One common approach involves the reaction of phenylphosphonic dichloride with sodium azide in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potential hazards associated with azide compounds .
Chemical Reactions Analysis
Types of Reactions: Phenyl phenylphosphonazidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylphosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the azide group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can be employed under mild conditions.
Major Products Formed:
Oxidation: Phenylphosphonic acid derivatives.
Reduction: Phenylphosphine derivatives.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Phenyl phenylphosphonazidate has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is utilized in the production of flame retardants and plasticizers
Mechanism of Action
The mechanism of action of phenyl phenylphosphonazidate involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole linkages. This property is exploited in bioconjugation and materials science. The compound’s reactivity with nucleophiles and electrophiles underpins its versatility in various chemical transformations .
Comparison with Similar Compounds
Phenylphosphonic Acid: Shares the phosphonic acid moiety but lacks the azide group.
Phenylphosphine: Contains a phosphine group instead of the phosphonazidate moiety.
Phenylphosphonate Esters: Similar structure but with ester functional groups .
Uniqueness: Phenyl phenylphosphonazidate is unique due to its azide functionality, which imparts distinct reactivity and applications in click chemistry. This sets it apart from other organophosphorus compounds, making it valuable in specialized synthetic and research applications .
Properties
CAS No. |
62188-14-1 |
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Molecular Formula |
C12H10N3O2P |
Molecular Weight |
259.20 g/mol |
IUPAC Name |
[azido(phenyl)phosphoryl]oxybenzene |
InChI |
InChI=1S/C12H10N3O2P/c13-14-15-18(16,12-9-5-2-6-10-12)17-11-7-3-1-4-8-11/h1-10H |
InChI Key |
ZTHPLCYNQJKOEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C2=CC=CC=C2)N=[N+]=[N-] |
Origin of Product |
United States |
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